molecular formula C18H16N4O4 B229629 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

Katalognummer B229629
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: FDJGOMSGVVWGIJ-MNDPQUGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide, also known as KP1019, is a ruthenium-based anticancer drug that has shown promise in preclinical studies. This compound was first synthesized in the early 2000s and has since been the subject of extensive research due to its potential as a novel chemotherapeutic agent.

Wirkmechanismus

The mechanism of action of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide is not fully understood, but it is believed to involve the formation of reactive oxygen species, which can cause DNA damage and induce apoptosis in cancer cells. Additionally, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit angiogenesis, the process by which new blood vessels are formed.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially less toxic alternative to traditional chemotherapy drugs. However, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has also been shown to have limited solubility and stability, which can make it difficult to work with in laboratory settings.

Zukünftige Richtungen

There are several potential future directions for research on 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and stability. Additionally, there is ongoing research into the use of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide in combination with other anticancer drugs to enhance its efficacy. Finally, there is interest in exploring the potential use of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide in other disease states, such as inflammation and angiogenesis.
In conclusion, 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide is a ruthenium-based anticancer drug that has shown promise in preclinical studies. Its mechanism of action involves the generation of reactive oxygen species and inhibition of topoisomerase II. While it has several advantages as a potential chemotherapeutic agent, its limited solubility and stability present challenges in laboratory settings. However, ongoing research is exploring new formulations, combination therapies, and potential uses in other disease states.

Synthesemethoden

The synthesis of 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide involves the reaction of ruthenium trichloride with 2-(2-oxo-1-propylindol-3-ylidene)hydrazinecarboxamide and 3-nitrobenzoyl chloride. The resulting compound is then purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide has been extensively studied for its anticancer properties in various cancer cell lines, including lung, breast, colon, and ovarian cancer. In vitro studies have shown that 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide induces cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and the generation of reactive oxygen species.

Eigenschaften

Molekularformel

C18H16N4O4

Molekulargewicht

352.3 g/mol

IUPAC-Name

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

InChI

InChI=1S/C18H16N4O4/c1-2-10-21-15-9-4-3-8-14(15)16(18(21)24)19-20-17(23)12-6-5-7-13(11-12)22(25)26/h3-9,11H,2,10H2,1H3,(H,20,23)/b19-16-

InChI-Schlüssel

FDJGOMSGVVWGIJ-MNDPQUGUSA-N

Isomerische SMILES

CCCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C1=O

SMILES

CCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C1=O

Kanonische SMILES

CCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.